Cas no 2580090-94-2 ((2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid)

(2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- 2580090-94-2
- EN300-27732516
- 1,2-Pyrrolidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,3R)-
- (2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
-
- インチ: 1S/C21H18F3NO4/c22-21(23,24)17-9-10-25(18(17)19(26)27)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m1/s1
- InChIKey: HNHFUAWRZWWMJU-MSOLQXFVSA-N
- ほほえんだ: FC([C@@H]1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)[C@@H]1C(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 405.11879254g/mol
- どういたいしつりょう: 405.11879254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 618
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.412±0.06 g/cm3(Predicted)
- ふってん: 539.5±50.0 °C(Predicted)
- 酸性度係数(pKa): 3.42±0.40(Predicted)
(2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732516-2.5g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 2.5g |
$4973.0 | 2025-03-19 | |
Enamine | EN300-27732516-0.5g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 0.5g |
$2435.0 | 2025-03-19 | |
Enamine | EN300-27732516-5.0g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 5.0g |
$7358.0 | 2025-03-19 | |
Enamine | EN300-27732516-10g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 10g |
$10911.0 | 2023-09-10 | ||
Enamine | EN300-27732516-0.05g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 0.05g |
$2131.0 | 2025-03-19 | |
Enamine | EN300-27732516-10.0g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 10.0g |
$10911.0 | 2025-03-19 | |
Enamine | EN300-27732516-5g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 5g |
$7358.0 | 2023-09-10 | ||
Enamine | EN300-27732516-1g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 1g |
$2537.0 | 2023-09-10 | ||
Enamine | EN300-27732516-1.0g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 1.0g |
$2537.0 | 2025-03-19 | |
Enamine | EN300-27732516-0.25g |
(2S,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
2580090-94-2 | 95.0% | 0.25g |
$2333.0 | 2025-03-19 |
(2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acidに関する追加情報
The (2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid: A Comprehensive Overview
The compound with CAS No 2580090-94-2, known as (2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid, is a highly specialized molecule with significant applications in the field of organic chemistry and drug discovery. This compound has garnered attention due to its unique stereochemistry and functional groups, which make it a valuable tool in modern chemical research.
The structure of this compound is characterized by a pyrrolidine ring system, which is a five-membered cyclic amine. The stereochemistry at the 2S and 3R positions plays a crucial role in determining its physical and chemical properties. The presence of the trifluoromethyl group (-CF₃) at the 3-position introduces electron-withdrawing effects, enhancing the molecule's stability and reactivity. Additionally, the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group attached to the nitrogen atom serves as a protecting group, which is commonly used in peptide synthesis to prevent unwanted side reactions during complex molecule construction.
Recent studies have highlighted the importance of such compounds in medicinal chemistry. The Fmoc group, in particular, has been extensively used in solid-phase synthesis of peptides and other bioactive molecules. The trifluoromethyl group has also been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability. These features make CAS No 2580090-94-2 a promising candidate for further exploration in drug development.
From a synthetic perspective, the preparation of this compound involves a series of well-defined steps that require precise control over stereochemistry and functional group compatibility. The synthesis typically begins with the formation of the pyrrolidine ring through either ring-closing metathesis or traditional amine cyclization methods. The introduction of the trifluoromethyl group and the Fmoc protecting group are subsequent steps that demand careful optimization to ensure high yields and purity.
One of the most recent advancements in this area involves the use of asymmetric catalysis to control the stereochemistry at the 2S and 3R positions. This approach not only enhances the efficiency of synthesis but also opens up new possibilities for exploring related compounds with different stereochemical configurations. Researchers have also investigated the impact of substituent effects on the physical properties of this compound, providing valuable insights into its potential applications.
In terms of applications, CAS No 2580090-94-2 has shown promise in various areas, including as a building block for more complex molecules and as an intermediate in drug discovery programs. Its unique combination of functional groups makes it an ideal candidate for exploring novel therapeutic agents targeting various disease states.
Looking ahead, ongoing research is focused on further optimizing the synthesis of this compound while exploring its potential for use in advanced chemical systems. The integration of computational chemistry tools with experimental studies is expected to provide deeper insights into its structure-property relationships and guide future developments.
In conclusion, CAS No 2580090-94-2 represents a significant advancement in organic chemistry, offering researchers a versatile platform for exploring new chemical entities with potential therapeutic applications. Its unique structure and functional groups position it as a key player in modern drug discovery efforts.
2580090-94-2 ((2S,3R)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid) 関連製品
- 1376047-60-7(methyl 3-(2,2-dimethyl-3-oxo-piperazin-1-yl)propanoate;hydrochloride)
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 2137989-62-7(ethyl 5-(1,2-dimethoxyethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1704117-20-3(1-(3,5-dichloropyridin-4-yl)cyclohexan-1-amine)
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)
- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)



